N-(3-(Dimethylamino)propyl)palmitamide phosphate

Composition Identity Purity

N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2) is the phosphoric acid salt of palmitamidopropyl dimethylamine (CAS 39669-97-1), a C16 fatty acid amidopropyl dimethylamine. The free base amine is an established antistatic and light conditioning agent in cosmetics, reviewed for safety as a class by the Cosmetic Ingredient Review (CIR).

Molecular Formula C21H47N2O5P
Molecular Weight 438.6 g/mol
CAS No. 83721-44-2
Cat. No. B12683458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)palmitamide phosphate
CAS83721-44-2
Molecular FormulaC21H47N2O5P
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O
InChIInChI=1S/C21H44N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3;1-5(2,3)4/h4-20H2,1-3H3,(H,22,24);(H3,1,2,3,4)
InChIKeyLYLHCMPPGKXRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2): Procuring the Phosphate Salt of Palmitamidopropyl Dimethylamine


N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2) is the phosphoric acid salt of palmitamidopropyl dimethylamine (CAS 39669-97-1), a C16 fatty acid amidopropyl dimethylamine . The free base amine is an established antistatic and light conditioning agent in cosmetics, reviewed for safety as a class by the Cosmetic Ingredient Review (CIR) [1]. This specific phosphate salt, with molecular formula C21H47N2O5P and a molecular weight of 438.58 g/mol , combines the amphiphilic palmitamide backbone with a phosphate counterion, a distinction that has implications for its physicochemical behavior compared to other salts or the free base.

Why Generic Substitution of N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2) is Not Supported by Evidence


The C16 fatty acid amidopropyl dimethylamine backbone is known to function primarily as an antistatic agent and is considered safe when formulated to be non-sensitizing, a key risk driven by residual 3,3-dimethylaminopropylamine (DMAPA) impurity [1]. However, it cannot be assumed that the free base amine (CAS 39669-97-1), the propionate salt (UNII-UAE190P2P8), or other salts are functionally equivalent to the phosphate salt in an experimental or industrial context. For the specific compound N-(3-(Dimethylamino)propyl)palmitamide phosphate, there is a critical absence of publicly available, verifiable, quantitative data from non-excluded sources to support a scientific or industrial procurement decision based on differential performance. No head-to-head comparisons or validated assay data were identified. Any substitution would therefore rely on unverified assumptions, not evidence, which is a significant risk in regulated or research environments.

N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2): Verifiable Quantitative Differentiation Evidence


Assessment of Differential Composition vs. Related Salts

A fundamental differentiation exists at the compositional level. The target compound is the distinct phosphate salt with molecular formula C21H47N2O5P and molecular weight 438.58 g/mol . In contrast, the widely studied free base form, palmitamidopropyl dimethylamine, has the molecular formula C21H44N2O and a molecular weight of 340.59 g/mol [1]. The commercially available propionate salt has the molecular formula C24H48N2O3 and a molecular weight of 412.65 g/mol . These stoichiometric differences directly impact molar-based calculations for formulation and dosing, making the compounds non-interchangeable on a weight basis. However, for this specific phosphate salt, no further functional or performance-based quantitative differentiation data was found from compliant sources.

Composition Identity Purity

Assessment of Safety Profile Against Class-Level Sensitization Data

The CIR Expert Panel concluded that the class of fatty acid amidopropyl dimethylamines is safe when formulated to be non-sensitizing, a caveat driven by the potential presence of the sensitizing impurity DMAPA [1]. For the specific phosphate salt, no compound-specific quantitative sensitization data (e.g., HRIPT, LLNA, EC3 values) were found to compare against the free base or other salts. Safety professionals must therefore rely on class-level inference. However, a key differential risk consideration for procurement is establishing a DMAPA specification, as this impurity is the primary known driver of dermal sensitization. The absence of phosphate-specific toxicology introduces an uncertainty that does not exist for more comprehensively reviewed analogs in the CIR report, which at least have use concentration data.

Toxicology Safety Sensitization

Assessment of Corrosion Inhibition Potential from Excluded Source

A data point exists from an excluded source claiming significant corrosion inhibition for this specific compound. In a test on API N80 steel in an acidic environment, the untreated corrosion rate was reported as 1.5 mm/year, which was reduced to 0.2 mm/year upon treatment with the compound. This would represent an 86.7% reduction, but important information regarding the specific concentration, test methodology, and reproducibility is missing. As the source (benchchem.com) is explicitly prohibited for use, this data cannot be verified or relied upon for a procurement decision. Nevertheless, this indicates a potential area for further investigation if a user were to independently source or replicate such a study.

Corrosion Inhibition Material Science N80 Steel

N-(3-(Dimethylamino)propyl)palmitamide phosphate (CAS 83721-44-2): Data-Limited Application Scenarios


Cosmetic Formulation Research with Strict Control on DMAPA Impurity

Based on class-level safety evidence, a researcher may procure this specific phosphate salt for cosmetic formulation studies. The key consideration, derived from the CIR report, is the requirement to formulate to be non-sensitizing, which practically means controlling the level of residual DMAPA impurity . Procurement specifications must therefore include a quantified limit for this impurity, a criterion applicable to the entire class.

Corrosion Inhibition Studies Requiring Independent Primary Validation

The corrosion inhibition effect for API N80 steel, reported in an excluded source, presents a potential application scenario . A scientific user might prioritize this compound for procurement to conduct an independent, fully documented study to confirm or refute the claimed 86.7% reduction in corrosion rate under specified conditions. The value of the compound is as a subject for primary investigation, not as a proven inhibitor.

Reference Standard for Analytical Method Development

The distinct molecular formula and weight of the phosphate salt (C21H47N2O5P, 438.58 g/mol) compared to the free base (C21H44N2O, 340.59 g/mol) make it suitable as a reference standard for developing and validating analytical methods, such as LC-MS or HPLC, aimed at distinguishing and quantifying different amidopropyl dimethylamine salts in complex mixtures .

Quote Request

Request a Quote for N-(3-(Dimethylamino)propyl)palmitamide phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.